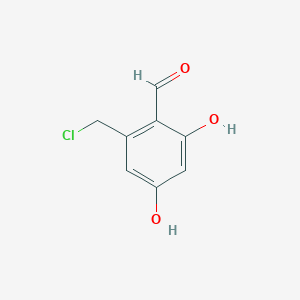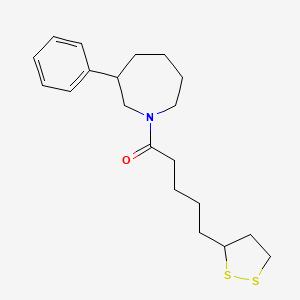![molecular formula C20H23F3N6O2 B6425264 N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034543-50-3](/img/structure/B6425264.png)
N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a morpholine ring, a pyrrolidine ring, a triazine ring, and a trifluoromethyl group. The morpholine and pyrrolidine rings are saturated heterocycles containing nitrogen, which are widely used in medicinal chemistry . The triazine ring is a six-membered aromatic ring containing three nitrogen atoms, which is often used in the synthesis of dyes, resins, and pharmaceuticals. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules.
Molecular Structure Analysis
The presence of multiple heterocyclic rings and a trifluoromethyl group in the compound suggests that it may have a complex three-dimensional structure. The stereochemistry of the molecule could be influenced by the sp3 hybridization of the carbon atoms in the morpholine and pyrrolidine rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Biocatalysis
This compound has been used in biocatalysis . Specifically, it has been used in a study implementing a convenient microreactor for biocatalysis with enzymes immobilized on magnetic nanoparticles (MNPs). The enzyme immobilized onto MNPs by adsorption or by covalent bonds was lipase B from Candida antarctica (CaLB) .
Organic Chemistry
In the field of organic chemistry , this compound has been used in reactions with sodium salts derived from methyl dichloroacetate and ethyl (dimethyl-λ4-sulfanylidene) acetate . An attempt was made to synthesize fused cyclopropane derivatives suitable for subsequent transformation into vicinal diamino-substituted cyclohexenecarboxylic acids .
Machine Learning
Although not directly related to the compound, the term “F6438-3832” has been associated with a workshop on the scientific use of Machine Learning on low-power devices . This suggests that the compound could potentially be used in the development of models for TinyML , a subfield of Machine Learning focused on developing models that can be executed on small, real-time, low-power, and low-cost embedded devices .
Immunology
The compound “F6438-3832” is also associated with a 96-well enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Rat AR / Androgen Receptor in samples of Cell Culture Supernatants, Cell Lysates, and Tissue Homogenates . This suggests a potential application in the field of immunology .
Zukünftige Richtungen
The compound could potentially be explored for various applications in medicinal chemistry, given the presence of the morpholine and pyrrolidine rings, which are common in many biologically active compounds . Further studies could also investigate the influence of the triazine ring and the trifluoromethyl group on the compound’s biological activity.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6O2/c21-20(22,23)15-5-3-4-14(12-15)17(30)24-13-16-25-18(28-6-1-2-7-28)27-19(26-16)29-8-10-31-11-9-29/h3-5,12H,1-2,6-11,13H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVXBUWJOZNPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B6425185.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6425197.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6425214.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6425221.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6425222.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea](/img/structure/B6425229.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B6425237.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B6425248.png)
![3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B6425254.png)
![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B6425272.png)
![tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate](/img/structure/B6425279.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6425281.png)
